Fmoc-Arg(Pbf)-OMe

Peptide Synthesis Side-Chain Protection Tryptophan Alkylation

Fmoc-Arg(Pbf)-OMe (CAS 1998701-23-7), also known as Nα-Fmoc-Nω-Pbf-L-arginine methyl ester, is a fully protected arginine derivative utilized as a building block in peptide synthesis. The molecule features a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the α-amino function, an acid-labile 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group to shield the guanidino side chain, and a methyl ester (OMe) to safeguard the carboxyl terminus.

Molecular Formula C35H42N4O7S
Molecular Weight 662.8 g/mol
Cat. No. B12275227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Arg(Pbf)-OMe
Molecular FormulaC35H42N4O7S
Molecular Weight662.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1CC(O2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
InChIInChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)30-27(20)18-35(4,5)46-30)47(42,43)39-33(36)37-17-11-16-29(32(40)44-6)38-34(41)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28-29H,11,16-19H2,1-6H3,(H,38,41)(H3,36,37,39)/t29-/m0/s1
InChIKeyAJHUUBFUSQKGKT-LJAQVGFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Arg(Pbf)-OMe: A Protected Arginine Building Block for Precise Peptide Synthesis


Fmoc-Arg(Pbf)-OMe (CAS 1998701-23-7), also known as Nα-Fmoc-Nω-Pbf-L-arginine methyl ester, is a fully protected arginine derivative utilized as a building block in peptide synthesis . The molecule features a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the α-amino function, an acid-labile 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group to shield the guanidino side chain, and a methyl ester (OMe) to safeguard the carboxyl terminus . With a molecular weight of 662.8 g/mol and a molecular formula of C35H42N4O7S [1], it is a key reagent for the precise incorporation of arginine into complex peptides, enabling orthogonal protection strategies .

Why Generic Substitution of Fmoc-Arg(Pbf)-OMe is Not Advisable


Generic substitution of Fmoc-Arg(Pbf)-OMe is not advisable due to the specific and interdependent nature of its three orthogonal protecting groups . The methyl ester (OMe) at the C-terminus provides a distinct reactivity profile compared to the free acid (Fmoc-Arg(Pbf)-OH), enabling different coupling strategies and solubility characteristics . Furthermore, the Pbf side-chain protecting group offers a quantifiably different deprotection profile than other sulfonyl-based groups like Pmc, which directly impacts the formation of side products during synthesis [1]. The combination of these specific protective elements dictates the compound's performance in solid-phase peptide synthesis (SPPS) and other applications, making direct interchange with analogs without rigorous re-validation a source of potential failure in peptide assembly and purity .

Quantitative Differentiation of Fmoc-Arg(Pbf)-OMe: A Comparative Analysis


Pbf vs. Pmc Side-Chain Protection: Quantifying Reduction in Tryptophan Alkylation

The Pbf protecting group on the arginine side chain, a key component of Fmoc-Arg(Pbf)-OMe, results in lower levels of TFA-induced tryptophan alkylation compared to the older Pmc group [1]. This class-level inference is based on studies where the combination of Trp(Boc) and Arg(Pbf) resulted in extremely low levels of Trp alkylation during TFA treatment of the peptide-resin in the absence of scavengers [1]. This demonstrates a clear advantage in minimizing a common and detrimental side reaction during peptide cleavage.

Peptide Synthesis Side-Chain Protection Tryptophan Alkylation

Fmoc-Arg(Pbf)-OMe Saponification Yield: Comparative Performance Against Other Amino Esters

In a standardized saponification assay, Fmoc-Arg(Pbf)-OMe achieved a crude yield of 76.3% after 24 hours, with 5.3% dibenzofulvene formation [1]. This performance is lower than that of standard amino methyl esters like Fmoc-Gly-OMe (88.8% yield) and Fmoc-Ala-OMe (80.4% yield), but it is significantly better than β-hindered amino methyl esters such as Fmoc-Thr(tBu)-OMe (51.1% yield) [1]. This data provides a quantitative benchmark for its behavior under basic conditions, which is relevant for synthetic transformations requiring methyl ester hydrolysis.

Peptide Synthesis Saponification Building Block Stability

Solubility Profile: A Key Differentiator for Solution-Phase and SPPS Applications

Fmoc-Arg(Pbf)-OMe exhibits good solubility in organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . This is a key differentiator from the more common free acid analog, Fmoc-Arg(Pbf)-OH, which may have different solubility characteristics that can impact coupling efficiency in solid-phase peptide synthesis (SPPS) . While specific quantitative solubility limits are not provided in the available sources, the reported solubility profile in DMF and DMSO is a critical practical consideration for its application.

Peptide Synthesis Solubility DMF DMSO

Optimal Application Scenarios for Fmoc-Arg(Pbf)-OMe Based on Its Differentiated Properties


Synthesis of Arginine-Rich Peptides with Minimized Tryptophan Side Reactions

This building block is ideal for the SPPS of peptides containing both arginine and tryptophan residues. The Pbf side-chain protection is demonstrably superior to Pmc in minimizing TFA-induced alkylation of the tryptophan indole ring during final cleavage, as established by the class-level evidence [1]. This leads to a significantly cleaner crude product profile and reduces the need for extensive purification, making it a preferred choice for high-value peptides where purity is paramount.

Solution-Phase Peptide Synthesis and Fragment Condensation

Fmoc-Arg(Pbf)-OMe, with its fully protected nature and solubility in DMF and DMSO , is well-suited for solution-phase peptide synthesis. The methyl ester protects the C-terminus, allowing for selective activation and coupling of the free N-terminus after Fmoc removal. This is particularly useful for convergent synthesis strategies involving fragment condensation, where a protected arginine fragment is required.

Synthesis of C-Terminally Modified Peptides and Peptide Esters

The presence of the methyl ester (OMe) at the C-terminus makes Fmoc-Arg(Pbf)-OMe a direct precursor for the synthesis of peptide esters and other C-terminally modified peptides . This is in contrast to standard SPPS using acid-labile linkers that produce a free C-terminal acid. The methyl ester can be selectively retained or later saponified under controlled conditions [2] to yield a free acid, offering greater flexibility in synthetic design.

Process Development and Scale-Up for Peptide Therapeutics

The quantitative saponification data (76.3% crude yield) [2] provides a baseline for process chemists developing robust, scalable methods. The relatively low dibenzofulvene formation (5.3%) during saponification suggests that side reactions under basic conditions are manageable, an important factor for achieving high yields and purity on a larger scale. The compound's defined properties allow for more predictable process development compared to less-characterized alternatives.

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